molecular formula C14H17NO5S B2785407 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 781626-93-5

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No. B2785407
M. Wt: 311.35
InChI Key: YMQWMSXAECMZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ABSPC and is a derivative of piperidine. ABSPC is a white crystalline powder that is soluble in water and organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid involves the reaction of piperidine with 4-acetylbenzenesulfonyl chloride followed by hydrolysis of the resulting intermediate.

Starting Materials
Piperidine, 4-Acetylbenzenesulfonyl chloride, Sodium hydroxide, Hydrochloric acid, Water, Organic solvents (e.g. dichloromethane, ether)

Reaction
Piperidine is reacted with 4-acetylbenzenesulfonyl chloride in the presence of an organic solvent and a base such as triethylamine to form the intermediate 1-(4-Acetylbenzenesulfonyl)piperidine., The intermediate is then hydrolyzed using a solution of sodium hydroxide in water to form the corresponding carboxylic acid., The carboxylic acid is then isolated by acidification with hydrochloric acid and extraction with an organic solvent.

Scientific Research Applications

ABSPC has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. ABSPC has been found to exhibit inhibitory activity against certain enzymes, which makes it a potential drug candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of ABSPC involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. The inhibition of these enzymes results in an increase in acetylcholine levels, which can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

ABSPC has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. ABSPC has also been found to exhibit anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

ABSPC has several advantages for lab experiments. The compound is stable and can be easily synthesized. ABSPC is also soluble in water and organic solvents, which makes it easy to work with. However, ABSPC has some limitations for lab experiments. The compound is expensive, which can limit its use in large-scale experiments. ABSPC is also relatively new, and its properties and applications are still being studied.

Future Directions

There are several future directions for the study of ABSPC. One potential direction is the development of ABSPC as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is the study of the compound's properties and applications in biochemistry and medicinal chemistry. Further research is needed to fully understand the potential of ABSPC and its applications in various scientific fields.
Conclusion:
In conclusion, 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound that has potential applications in various scientific fields. The compound has been found to exhibit inhibitory activity against certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. ABSPC has several advantages for lab experiments, but its use is limited by its cost and newness. Further research is needed to fully understand the potential of ABSPC and its applications in various scientific fields.

properties

IUPAC Name

1-(4-acetylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-10(16)11-2-4-13(5-3-11)21(19,20)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQWMSXAECMZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

CAS RN

781626-93-5
Record name 1-(4-acetylbenzenesulfonyl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.